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Locked nucleic acid 1

antisense oligonucleotide thermal stability duplex melting temperature

Locked Nucleic Acid 1 is a conformationally restricted LNA phosphoramidite that increases oligonucleotide Tm by 1.5-8°C per modification, enabling 175-fold greater potency than phosphorothioates. Critical for applications requiring high target affinity and nuclease resistance. Procure with confidence to ensure experimental reproducibility and cost-efficiency in antisense and diagnostic probe development.

Molecular Formula C32H32N2O8
Molecular Weight 572.6 g/mol
CAS No. 206055-71-2
Cat. No. B8103378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLocked nucleic acid 1
CAS206055-71-2
Molecular FormulaC32H32N2O8
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
InChIInChI=1S/C32H32N2O8/c1-20-17-34(30(37)33-28(20)36)29-26-27(35)31(42-29,18-40-26)19-41-32(21-7-5-4-6-8-21,22-9-13-24(38-2)14-10-22)23-11-15-25(39-3)16-12-23/h4-17,26-27,29,35H,18-19H2,1-3H3,(H,33,36,37)/t26-,27+,29-,31-/m1/s1
InChIKeyLRHODMQLNIWFSL-LBWLPYLASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Locked Nucleic Acid 1 (CAS 206055-71-2): Chemical Identity and Core Procurement Specifications for Oligonucleotide Synthesis


Locked nucleic acid 1 (CAS: 206055-71-2), chemically defined as 5′-O-DMT-2′-O,4′-C-methylene-5-methyluridine, is a LNA-type nucleoside phosphoramidite building block . This compound features a methylene bridge that locks the ribose ring in a rigid C3′-endo conformation, enabling oligonucleotides incorporating this monomer to achieve substantially enhanced target binding affinity and duplex thermal stability compared to unmodified DNA or RNA [1]. The molecule is supplied as a protected phosphoramidite for use in solid-phase oligonucleotide synthesis, typically with purity exceeding 98%, and is stored at -20°C as a powder for long-term stability .

Why Generic Nucleic Acid Analogs Cannot Substitute for Locked Nucleic Acid 1 in High-Performance Oligonucleotide Applications


Substituting LNA-modified oligonucleotides with alternative nucleic acid analogs such as 2′-O-methyl RNA (2′-OMe), phosphorothioate DNA (PS), or 2′-fluoro RNA (2′-F) leads to quantifiably inferior performance across multiple critical procurement dimensions [1]. LNA monomers confer a thermal stability increase of 1.5–8°C per modification when binding to complementary RNA, whereas 2′-OMe provides less than 1°C per modification and phosphorothioates actually reduce Tm [2]. In functional assays, LNA gapmer antisense oligonucleotides achieve IC50 values 175-fold lower than phosphorothioates and 550-fold lower than 2′-OMe gapmers [3]. Furthermore, chimeric LNA/DNA oligonucleotides exhibit serum half-lives approximately 15 hours, exceeding isosequential phosphorothioates (10 hours) and 2′-O-methyl gapmers (12 hours) [2]. These differential performance metrics directly impact experimental reproducibility, dosing requirements, and ultimately procurement cost-efficiency—generic substitution compromises assay sensitivity in diagnostic applications and therapeutic efficacy in antisense drug development.

Locked Nucleic Acid 1 (CAS 206055-71-2): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Thermal Stability Superiority of LNA Monomers Over 2′-O-Methyl and Phosphorothioate Analogs

LNA modifications confer substantially greater duplex thermal stabilization than alternative chemical modifications commonly used in antisense oligonucleotide design. In a systematic head-to-head comparison of 18mer oligonucleotides, LNA-containing sequences increased melting temperature by 1.5–4°C per modification depending on residue position, whereas 2′-O-methyl nucleotides increased Tm by less than 1°C per modification, and phosphorothioate backbones reduced Tm relative to unmodified DNA [1]. This differential stabilization enables shorter probe designs with improved mismatch discrimination.

antisense oligonucleotide thermal stability duplex melting temperature

Serum Stability Advantage: 10-Fold Half-Life Extension Versus Unmodified DNA and Superiority Over Phosphorothioate and 2′-OMe Gapmers

LNA modifications confer exceptional protection against serum nuclease degradation. In direct comparative experiments, incorporating three LNA residues at each terminus (3′ and 5′ ends) of an oligonucleotide extended the serum half-life (t1/2) 10-fold relative to unmodified DNA—from approximately 1.5 hours to approximately 15 hours [1]. Moreover, these chimeric LNA/DNA oligonucleotides exhibited greater stability than isosequential phosphorothioates (t1/2 ≈ 10 hours) and 2′-O-methyl gapmers (t1/2 ≈ 12 hours) in human serum [1].

nuclease resistance serum stability in vivo half-life

In Vitro Gene Silencing Potency: LNA Gapmer IC50 175-Fold Lower Than Phosphorothioate and 550-Fold Lower Than 2′-OMe Gapmer

In a controlled co-transfection study directly comparing multiple antisense strategies in mammalian cells, an LNA–DNA–LNA gapmer targeting the vanilloid receptor subtype 1 (VR1) achieved an IC50 of 0.4 nM, demonstrating 175-fold greater potency than a commonly used phosphorothioate antisense oligonucleotide (IC50 ≈ 70 nM) and approximately 550-fold greater potency than a chimeric 2′-O-methyl RNA–DNA gapmer (IC50 ≈ 220 nM) [1]. This LNA gapmer was identified as the most efficient single-stranded antisense oligonucleotide among all chemistries evaluated.

gene silencing antisense oligonucleotide IC50 potency

Exon Skipping Efficiency in DMD Model: LNA Induces 85% Versus 20% Skipping for 2′-OMePS in Human Control Myotubes

In a comparative analysis evaluating antisense oligonucleotide chemistries for targeted exon skipping in Duchenne muscular dystrophy (DMD), LNA-modified AONs demonstrated markedly superior splice-modulating activity. Compared to the most effective 2′-O-methyl phosphorothioate (2OMePS) AON directed at exon 46, the LNA AON induced exon skipping levels of 85% versus 20% in myotubes derived from a human control, and 98% versus 75% in myotubes from an exon 45 deletion DMD patient [1]. Morpholino AONs induced only 5–6% skipping, while PNA AONs were ineffective under the tested conditions.

exon skipping Duchenne muscular dystrophy splice modulation

In Vivo miRNA Inhibition in Cardiac Tissue: LNA Achieves 50% Target Reduction While Zen-AMO and F/MOE Chemistries Fail

A head-to-head in vivo comparison of chemically modified miRNA inhibitors targeting miR-199b in cardiac tissue revealed stark performance differences between modification chemistries. Following systemic administration in wild-type mice, LNA-based antimiR reduced miR-199b expression in the heart by 50% at the highest tested dose. In contrast, Zen-AMO (zwitterionic amino-modified oligonucleotide) and F/MOE (2′-fluoro/2′-O-methoxyethyl) chemistries failed to repress miR-199b expression in the heart at any given dose tested [1]. An antagomir (cholesterol-conjugated 2′-OMe) achieved complete inhibition but exhibited different pharmacokinetic and tissue distribution properties.

microRNA inhibition in vivo efficacy cardiovascular therapeutics

Anti-miRNA Potency Ranking: 2′OMe/LNA Chimeras with PS Modifications as Most Potent Constructs in Direct Comparative Screening

A comprehensive, direct comparison of anti-microRNA oligonucleotide (AMO) potency systematically evaluated constructs containing 2′-O-methyl RNA, LNA, and 2′-fluoro bases with and without phosphorothioate linkages. Using a dual-luciferase reporter assay in HeLa cells, AMO potency ranged from inactive at 50 nM to strongly inhibitory at 1 nM. Among all tested constructs, 2′OMe/LNA chimeras incorporating phosphorothioate (PS) backbone modifications emerged as the most potent inhibitors of miRNA function in vitro [1]. The study concluded that incorporating high binding affinity modifications such as LNA increases AMO potency while maintaining target specificity when used at appropriate doses.

anti-miRNA potency screening oligonucleotide design

Locked Nucleic Acid 1 (CAS 206055-71-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Potency Antisense Oligonucleotide Development for In Vitro and In Vivo Gene Silencing

Based on the 175-fold greater potency of LNA gapmers compared to phosphorothioates (IC50 0.4 nM versus 70 nM) [1] and the 10-fold extended serum half-life versus unmodified DNA (t1/2 ≈ 15 hours versus 1.5 hours) [2], Locked Nucleic Acid 1 is optimally suited for synthesizing antisense gapmer oligonucleotides where maximal target knockdown at minimal dosing is required. This scenario encompasses target validation studies, functional genomics research, and preclinical therapeutic development for indications where sustained target engagement is critical.

Therapeutic Splice Modulation for Exon Skipping Applications

Locked Nucleic Acid 1 demonstrates compelling utility in splice-modulating oligonucleotides for exon skipping applications, as evidenced by 85% exon skipping efficiency versus 20% for 2′OMePS AONs in DMD patient-derived myotubes [3]. Procurement of LNA phosphoramidites for synthesizing splice-switching oligonucleotides is scientifically justified when experimental or therapeutic objectives require maximal exon skipping efficiency, particularly in genetic disorders where functional protein restoration correlates with skipping level.

MicroRNA Inhibition for In Vivo Target Validation and Therapeutic Discovery

LNA-based anti-miRNA oligonucleotides achieve measurable target knockdown in cardiac tissue (50% miR-199b reduction) where competing Zen-AMO and F/MOE chemistries show no activity (0% reduction) in head-to-head in vivo comparisons [4]. Locked Nucleic Acid 1 is indicated for synthesizing miRNA inhibitors intended for in vivo target validation studies, particularly in tissues with challenging delivery characteristics where alternative chemistries have demonstrated inadequate efficacy.

High-Specificity qPCR Probes and Molecular Diagnostics Requiring Superior Mismatch Discrimination

The thermal stabilization conferred by LNA monomers (ΔTm 1.5–4°C per LNA) [2] enables the design of shorter hybridization probes with enhanced single-nucleotide polymorphism (SNP) discrimination capability. Locked Nucleic Acid 1 is appropriate for manufacturing LNA-enhanced qPCR probes, fluorescence in situ hybridization (FISH) probes, and molecular beacon designs where distinguishing highly homologous sequences (e.g., miRNA family members, allelic variants, splice isoforms) is essential for assay specificity and diagnostic accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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